AChE-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-15 involves the reaction of specific precursor molecules under controlled conditions. One common method includes the use of ethanol as a solvent and sodium hydroxide as a catalyst. The reaction mixture is sonicated continuously to ensure proper mixing and reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-15 undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
AChE-IN-15 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase and butyrylcholinesterase enzymes in various biological systems.
Medicine: Primarily researched for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting acetylcholinesterase activity
Mechanism of Action
AChE-IN-15 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease . The compound interacts with the active site of the enzymes, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, similar to AChE-IN-15.
Galantamine: An alkaloid that inhibits acetylcholinesterase and also modulates nicotinic receptors.
Uniqueness
This compound is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, combined with its antioxidant properties. This dual action makes it a promising candidate for Alzheimer’s disease research, as it targets multiple pathways involved in the disease’s progression .
Properties
Molecular Formula |
C23H24N2O7 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[4-[7-[ethyl(methyl)carbamoyl]oxy-5-hydroxy-4-oxochromen-2-yl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H24N2O7/c1-5-24(3)22(28)30-15-9-7-14(8-10-15)19-13-18(27)21-17(26)11-16(12-20(21)32-19)31-23(29)25(4)6-2/h7-13,26H,5-6H2,1-4H3 |
InChI Key |
HVXLNJOMSHCFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)N(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.